1,5-Naphthalenedione, 2-chloro-4,8-bis[(1-methylethyl)amino]-
1,5-Naphthalenedione, 2-chloro-4,8-bis[(1-methylethyl)amino]-
Brand Name:
Vulcanchem
CAS No.:
135790-39-5
VCID:
VC0137993
InChI:
InChI=1S/C16H19ClN2O2/c1-8(2)18-11-5-6-13(20)14-12(19-9(3)4)7-10(17)16(21)15(11)14/h5-9,18-19H,1-4H3
SMILES:
CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1
Molecular Formula:
C16H19ClN2O2
Molecular Weight:
306.79 g/mol
1,5-Naphthalenedione, 2-chloro-4,8-bis[(1-methylethyl)amino]-
CAS No.: 135790-39-5
Main Products
VCID: VC0137993
Molecular Formula: C16H19ClN2O2
Molecular Weight: 306.79 g/mol
CAS No. | 135790-39-5 |
---|---|
Product Name | 1,5-Naphthalenedione, 2-chloro-4,8-bis[(1-methylethyl)amino]- |
Molecular Formula | C16H19ClN2O2 |
Molecular Weight | 306.79 g/mol |
IUPAC Name | 2-chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione |
Standard InChI | InChI=1S/C16H19ClN2O2/c1-8(2)18-11-5-6-13(20)14-12(19-9(3)4)7-10(17)16(21)15(11)14/h5-9,18-19H,1-4H3 |
Standard InChIKey | QLJZYJUZLGUWOV-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
SMILES | CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
Canonical SMILES | CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
Synonyms | 1,5-Naphthalenedione, 2-chloro-4,8-bis[(1-methylethyl)amino]- |
PubChem Compound | 15700845 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume